molecular formula C20H25N3O B2871257 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1234991-66-2

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2871257
CAS RN: 1234991-66-2
M. Wt: 323.44
InChI Key: DRQIFSTUXQDARU-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Alzheimer's Disease Research

Research on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has shown these compounds as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These findings are significant in Alzheimer's disease research, where inhibiting acetylcholinesterase and preventing amyloid β aggregation are crucial therapeutic strategies. The most potent molecule in this class exhibited excellent anti-AChE activity, and in vitro studies revealed that all compounds could inhibit self-induced β-amyloid (Aβ) aggregation, with the highest inhibition percentage being 81.65% (Umar et al., 2019).

Antidepressant and Anti-addiction Potential

Another compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse κ-opioid receptors. This compound demonstrated antidepressant-like efficacy and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its potential for depression and addiction disorders treatment (Grimwood et al., 2011).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds were more effective against fungi than bacteria, with particular effectiveness against C. utilis, indicating their potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Synthesis of Unconventional Piperidines

Research on the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using catalytic amounts of copper(II) triflate has been successful. This process provided a valuable building block for the synthesis of new polyfunctionalized piperidine derivatives bearing unconventional substitution patterns, highlighting the versatility in synthetic organic chemistry (Crotti, Berti, & Pineschi, 2011).

properties

IUPAC Name

2-(3-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-5-4-6-18(13-16)14-20(24)22-15-17-8-11-23(12-9-17)19-7-2-3-10-21-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIFSTUXQDARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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